molecular formula C12H14ClN3O B3369560 4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride CAS No. 239072-80-1

4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride

Cat. No. B3369560
CAS RN: 239072-80-1
M. Wt: 251.71 g/mol
InChI Key: QMSWBUJJSWEMGZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride” is characterized by a piperazine ring bound to a phenyl group . The exact molecular structure would require more specific information such as NMR, HPLC, LC-MS, UPLC data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride” include its molecular formula (C12H14ClN3O), and molecular weight (251.71) . More specific properties like melting point, boiling point, and density would require more detailed data .

Safety and Hazards

The safety and hazards associated with “4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride” are not explicitly mentioned in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures .

Mechanism of Action

Target of Action

The primary target of 4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride is the Hepatitis C Virus (HCV). The compound has been identified as a moderate inhibitor of HCV .

Mode of Action

The compound acts by inhibiting the replication of HCV during the entry stage of the virus . This means it prevents the virus from multiplying and spreading within the host.

Pharmacokinetics

It’s mentioned that the compound can be administered orally , suggesting it has suitable bioavailability.

Result of Action

The compound’s action results in the inhibition of HCV replication. It has been observed to have high sensitivity against clinically resistant HCV mutant strains and shows synergistic effects with clinical drugs . This suggests that it could be a promising candidate for single or combination therapy for HCV.

properties

IUPAC Name

4-[(2-oxopiperazin-1-yl)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c13-7-10-1-3-11(4-2-10)9-15-6-5-14-8-12(15)16;/h1-4,14H,5-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSWBUJJSWEMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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